molecular formula C13H16O3 B14264480 Hex-1-en-1-yl 2-hydroxybenzoate CAS No. 177696-82-1

Hex-1-en-1-yl 2-hydroxybenzoate

Cat. No.: B14264480
CAS No.: 177696-82-1
M. Wt: 220.26 g/mol
InChI Key: XOYYHTTVCNEROD-UHFFFAOYSA-N
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Description

Hex-1-en-1-yl 2-hydroxybenzoate is an organic compound with the molecular formula C13H16O3. It is a derivative of salicylic acid, where the hydroxyl group is esterified with hex-1-en-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hex-1-en-1-yl 2-hydroxybenzoate typically involves the esterification of salicylic acid with hex-1-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Salicylic Acid+Hex-1-en-1-olAcid CatalystHex-1-en-1-yl 2-hydroxybenzoate+Water\text{Salicylic Acid} + \text{Hex-1-en-1-ol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Salicylic Acid+Hex-1-en-1-olAcid Catalyst​Hex-1-en-1-yl 2-hydroxybenzoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Hex-1-en-1-yl 2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the hex-1-en-1-yl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in the salicylic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Alkyl halides for nucleophilic substitution.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Hex-1-en-1-yl alcohol.

    Substitution: Alkylated salicylic acid derivatives.

Scientific Research Applications

Hex-1-en-1-yl 2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the formulation of topical medications.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Comparison with Similar Compounds

Hex-1-en-1-yl 2-hydroxybenzoate can be compared with other similar compounds, such as:

    Methyl 2-hydroxybenzoate:

    Ethyl 2-hydroxybenzoate: Another ester derivative of salicylic acid, used in the fragrance industry.

    Propyl 2-hydroxybenzoate: Known for its use as a preservative in pharmaceuticals and cosmetics.

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its longer alkyl chain compared to methyl or ethyl esters enhances its lipophilicity, making it more suitable for certain applications in drug delivery and industrial formulations.

Properties

177696-82-1

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

hex-1-enyl 2-hydroxybenzoate

InChI

InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h5-10,14H,2-4H2,1H3

InChI Key

XOYYHTTVCNEROD-UHFFFAOYSA-N

Canonical SMILES

CCCCC=COC(=O)C1=CC=CC=C1O

Origin of Product

United States

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